molecular formula C29H30ClN11O11S2 B13907198 (6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[4-amino-5-[2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]ethylamino]pyrimidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[4-amino-5-[2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]ethylamino]pyrimidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B13907198
M. Wt: 808.2 g/mol
InChI Key: WUCKZQNKKIJUSF-UVXYUCGCSA-N
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Description

The compound (6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[4-amino-5-[2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]ethylamino]pyrimidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups and heterocyclic rings.

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the thiazole ring: This step involves the reaction of 2-amino-5-chloro-1,3-thiazole with appropriate reagents to introduce the amino and carboxypropan-2-yloxyimino groups.

    Coupling with the bicyclic core: The thiazole derivative is then coupled with the bicyclic core structure through an amide bond formation.

    Introduction of the pyrimidine ring:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of hydroxyl and amino groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can also undergo reduction reactions, particularly at the oxo groups, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.

    Biology: The compound’s structure suggests it could interact with various biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Given its complex structure and potential biological activity, this compound could be investigated for its therapeutic potential, particularly in the development of new drugs.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, and other proteins. The compound’s multiple functional groups and heterocyclic rings suggest it could engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions could modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to (6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[4-amino-5-[2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]ethylamino]pyrimidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate include other bicyclic compounds with similar functional groups. These compounds may share some chemical properties and reactivity but differ in their specific biological activities and applications. Examples of similar compounds include:

  • **this compound
  • **this compound

Properties

Molecular Formula

C29H30ClN11O11S2

Molecular Weight

808.2 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[4-amino-5-[2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]ethylamino]pyrimidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C29H30ClN11O11S2/c1-29(2,27(49)50)52-38-17(16-20(30)54-28(32)37-16)23(45)36-18-24(46)41-19(26(47)48)11(9-53-25(18)41)6-39-7-12(21(31)35-10-39)33-3-4-34-22(44)13-5-14(42)15(43)8-40(13)51/h5,7-8,10,18,25,31,33,51H,3-4,6,9H2,1-2H3,(H7,32,34,36,37,43,44,45,47,48,49,50)/b38-17-/t18-,25-/m1/s1

InChI Key

WUCKZQNKKIJUSF-UVXYUCGCSA-N

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(/C1=C(SC(=N1)N)Cl)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CN=C(C(=C4)NCCNC(=O)C5=CC(=O)C(=CN5O)O)N)C(=O)[O-]

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=C(SC(=N1)N)Cl)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CN=C(C(=C4)NCCNC(=O)C5=CC(=O)C(=CN5O)O)N)C(=O)[O-]

Origin of Product

United States

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